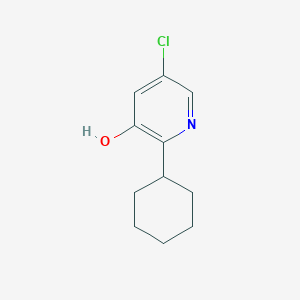

5-Chloro-2-cyclohexylpyridin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

5-chloro-2-cyclohexylpyridin-3-ol |

InChI |

InChI=1S/C11H14ClNO/c12-9-6-10(14)11(13-7-9)8-4-2-1-3-5-8/h6-8,14H,1-5H2 |

InChI Key |

IOJRSRPPTQXIAE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C(C=N2)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 5 Chloro 2 Cyclohexylpyridin 3 Ol and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for 5-Chloro-2-cyclohexylpyridin-3-ol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. youtube.comyoutube.comresearchgate.net For this compound, the primary disconnections involve the carbon-nitrogen and carbon-carbon bonds of the pyridine (B92270) ring, as well as the carbon-halogen and carbon-oxygen bonds.

A logical retrosynthetic approach would involve disconnecting the cyclohexyl group and the chloro and hydroxyl functionalities from the pyridine core. This leads to key precursors such as a substituted pyridine that can undergo subsequent functionalization. A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

This analysis suggests that the synthesis can be approached by first constructing a suitably substituted pyridine ring and then introducing the required functional groups.

Development of Precursor Synthesis and Functionalization Pathways

The successful synthesis of this compound hinges on the efficient preparation of key intermediates and the strategic application of functionalization reactions.

Synthesis of Key Cyclohexyl-Substituted Pyridine Intermediates

The introduction of a cyclohexyl group onto a pyridine ring is a critical step. Several methods can be employed to achieve this transformation. One common approach involves the use of organometallic reagents, such as a cyclohexyl Grignard reagent or a cyclohexylzinc reagent, in a cross-coupling reaction with a halogenated pyridine.

Another strategy is the Chichibabin pyridine synthesis, which involves the condensation of aldehydes and ketones with ammonia (B1221849) or its derivatives. wikipedia.org While this method often suffers from low yields, its use of inexpensive precursors makes it a viable option for large-scale production. wikipedia.org For instance, a variation of this synthesis could potentially utilize cyclohexanecarboxaldehyde (B41370) as a key starting material.

A more modern and modular approach involves a cascade reaction, such as the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and oxidation to form highly substituted pyridines. nih.gov

Methodologies for Halogenation and Hydroxylation of Pyridine Scaffolds

Halogenation: Introducing a chlorine atom at the 5-position of the pyridine ring can be achieved through various halogenation methods. Direct chlorination of the pyridine ring can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. wikipedia.org However, the use of pyridine N-oxides can facilitate halogenation at the 2- and 4-positions. nih.govresearchgate.net For substitution at the 3- or 5-position, more specialized methods are often required. One effective strategy involves the activation of the pyridine ring, for example, by first converting it to a pyridine N-oxide, which can then be regioselectively halogenated. nih.gov

Hydroxylation: The introduction of a hydroxyl group at the 3-position is also a significant challenge. Direct C-H hydroxylation of pyridines is difficult due to the high oxidation potential of the pyridine ring. acs.orgnih.gov A more common approach is to introduce the hydroxyl group via a nucleophilic substitution reaction on a pre-functionalized pyridine, such as a halopyridine. Another innovative method involves the photochemical valence isomerization of pyridine N-oxides, which allows for the selective C3 hydroxylation of a diverse range of pyridines under metal-free conditions. acs.orgnih.gov This method has shown compatibility with various functional groups, making it a valuable tool for late-stage functionalization. acs.orgnih.gov

Direct Synthetic Routes to this compound

Direct synthetic routes to this compound can be categorized as either convergent or divergent multi-step syntheses.

Convergent and Divergent Multi-Step Synthesis Strategies

A convergent synthesis would involve the separate synthesis of two or more key fragments, which are then combined in the final steps to form the target molecule. For this compound, a convergent approach might involve synthesizing a 2-cyclohexyl-5-chloropyridine fragment and a separate precursor for the hydroxyl group, which are then coupled.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of related compounds. nih.govrsc.org For instance, a 2-cyclohexylpyridine (B103738) intermediate could be synthesized and then subjected to different halogenation and hydroxylation conditions to produce not only this compound but also other analogs. A divergent approach starting from chalcones has been used to synthesize a wide range of 4,6-diarylated pyridin-2(1H)-ones, which can be further modified. rsc.org

Efficiency and Atom Economy in Synthetic Approaches

The efficiency and environmental impact of a synthetic route are critical considerations. Atom economy, a concept central to green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.

| Metric | Description | Importance in Synthesis |

| Yield | The amount of product obtained in a chemical reaction. | High yields are desirable to maximize product output and minimize waste. |

| Atom Economy | The measure of the amount of starting materials that end up in the final product. | A high atom economy indicates a more efficient and less wasteful process. researchgate.net |

| E-Factor | The ratio of the mass of waste to the mass of product. | A lower E-factor signifies a more environmentally friendly process. |

| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the final product. | A lower PMI indicates a more sustainable and efficient process. |

Multicomponent reactions are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a complex product, minimizing the number of synthetic steps and waste generation. acs.org Microwave-assisted synthesis has also emerged as a green chemistry tool, often leading to higher yields, shorter reaction times, and purer products. acs.org When evaluating different synthetic routes to this compound, it is crucial to consider these metrics to identify the most sustainable and efficient approach.

Sustainable and Environmentally Benign Synthetic Protocols

The pharmaceutical industry is increasingly focused on developing sustainable manufacturing processes to minimize environmental impact and reduce costs. openaccessgovernment.orgnih.gov This includes the adoption of green chemistry principles such as the use of safer solvents, waste minimization, and process intensification. researcher.life

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile and hazardous organic solvents. The development of synthetic routes in greener solvents, such as water, ethanol (B145695), or solvent-free conditions, is a key goal. nih.govresearcher.liferesearchgate.net For example, a two-component cyclization for the synthesis of 2-arylimidazo[1,2-a]pyridines has been developed using aqueous ethanol as the solvent. researchgate.net Microwave-assisted synthesis in ethanol has also been shown to be an efficient and environmentally friendly method for preparing novel pyridine derivatives, offering excellent yields and short reaction times. acs.org

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. openaccessgovernment.org This can be achieved through various strategies, including the use of continuous flow reactors, which offer better control over reaction parameters and can enhance safety, particularly for highly exothermic or hazardous reactions. openaccessgovernment.org Researchers at Virginia Commonwealth University have developed a continuous flow process for the synthesis of halo-substituted nicotinonitriles, significantly improving yield and reducing production costs. vcu.edu

Waste minimization is another crucial aspect of sustainable synthesis. researcher.life This involves designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov Recycling of reagents and catalysts is also a key strategy. For instance, the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is highly desirable. researchgate.net A study on the synthesis of ibuprofen (B1674241) highlighted methods for process intensification and waste minimization, such as designing new reactors for better temperature control and reducing reaction times, which are principles applicable to the synthesis of other pharmaceutical compounds. researchgate.net

Elucidation of Reaction Mechanisms and Chemical Reactivity of 5 Chloro 2 Cyclohexylpyridin 3 Ol

Mechanisms of Electrophilic Substitution on the Pyridine (B92270) Nucleus

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene (B151609). youtube.comyoutube.com The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards attack by electrophiles. youtube.comyoutube.com This deactivation is a consequence of the nitrogen's inductive effect and its ability to be protonated or coordinate to Lewis acids, further reducing electron density on the ring. youtube.com

For 5-Chloro-2-cyclohexylpyridin-3-ol, the substituents further modulate this reactivity:

The general mechanism for electrophilic aromatic substitution involves two main steps:

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Influence on EAS |

|---|---|---|---|

| Pyridine Nitrogen | 1 | Electron-withdrawing | Deactivating |

| Cyclohexyl | 2 | Weakly electron-donating | Activating |

| Hydroxyl | 3 | Strongly electron-donating | Activating |

| Chloro | 5 | Electron-withdrawing | Deactivating |

Pathways of Nucleophilic Aromatic Substitution at Halogenated Positions

Nucleophilic aromatic substitution (SNA) on aryl halides is generally difficult but can occur under specific conditions, particularly when the aromatic ring is activated by strong electron-withdrawing groups at the ortho and para positions to the leaving group. youtube.comlibretexts.orglibretexts.org In this compound, the chlorine atom is the leaving group.

The pyridine nitrogen atom makes the ring electron-deficient and thus more susceptible to nucleophilic attack compared to benzene. youtube.com The reaction typically proceeds through one of two main mechanisms:

The presence of the electron-withdrawing pyridine nitrogen facilitates this mechanism by stabilizing the negatively charged intermediate. youtube.com

For this compound, the SNAr mechanism is the more probable pathway for nucleophilic substitution at the C5 position, especially with moderately strong nucleophiles. The electron-withdrawing nature of the pyridine ring itself provides the necessary activation.

Reactivity Profiles of the 3-Hydroxyl Group: Acidity and Derivatization Reactions

The 3-hydroxyl group is a key functional group that significantly influences the chemical properties of the molecule.

Acidity: The hydroxyl group is weakly acidic and can be deprotonated by a base to form a phenoxide-like anion. The acidity of the 3-hydroxypyridine (B118123) moiety is influenced by the electronic effects of the other substituents on the ring. The electron-withdrawing chlorine atom and pyridine nitrogen will increase the acidity of the hydroxyl group by stabilizing the resulting conjugate base. Conversely, the electron-donating cyclohexyl group will slightly decrease its acidity.

Derivatization Reactions: The hydroxyl group can undergo various derivatization reactions, including:

Recent research has shown that 3-hydroxypyridine and its derivatives can be used in the synthesis of various salts, highlighting the reactivity of the hydroxyl group. researchgate.net

Chemical Transformations and Stability of the 2-Cyclohexyl Moiety

The 2-cyclohexyl moiety is a saturated aliphatic ring and is generally chemically stable under many reaction conditions. echemi.comquora.comdoubtnut.comstackexchange.com It is not expected to undergo reactions that would disrupt the pyridine ring's aromaticity under typical electrophilic or nucleophilic aromatic substitution conditions.

However, the cyclohexyl group can undergo transformations under more forcing conditions:

Tautomeric Equilibria and Isomerization Processes within the Pyridinol System

3-Hydroxypyridine derivatives, including this compound, can exist in a tautomeric equilibrium between the hydroxy (enol) form and the zwitterionic (keto) form. acs.orgacs.orgrsc.orgresearchgate.netrsc.org

The position of this equilibrium is highly dependent on the solvent. acs.orgacs.org

Experimental and theoretical studies on 3-hydroxypyridine have shown that in aqueous solution, both tautomers can coexist in nearly equal proportions. researchgate.net The substituents on the pyridine ring can also influence the tautomeric equilibrium. The electron-withdrawing chlorine atom would be expected to favor the zwitterionic form by stabilizing the positive charge on the nitrogen.

Isomerization processes for this compound are less likely to occur under normal conditions due to the stability of the aromatic pyridine ring. Any isomerization would likely require significant energy input to break and reform bonds within the ring structure.

Photochemical and Thermally Induced Transformations of this compound

The presence of both a halogenated aromatic ring and a hydroxyl group suggests that this compound may undergo photochemical and thermally induced transformations.

Photochemical Transformations:

Thermally Induced Transformations:

Intermolecular Interactions and Self-Association Phenomena

The presence of both a hydrogen bond donor (the 3-hydroxyl group) and a hydrogen bond acceptor (the pyridine nitrogen and the oxygen of the hydroxyl group) allows for significant intermolecular interactions. acs.orgacs.orgnih.govnih.gov

Hydrogen Bonding: this compound molecules can form strong intermolecular hydrogen bonds with each other. The hydroxyl group of one molecule can donate a proton to the nitrogen atom or the hydroxyl oxygen of another molecule. This leads to the formation of dimers, oligomers, or extended hydrogen-bonded networks in the solid state and in nonpolar solvents. acs.orgnih.gov

Self-Association: This hydrogen bonding leads to a phenomenon known as self-association. acs.orgacs.orgnih.gov The extent of self-association is dependent on the concentration and the solvent. In nonpolar solvents, self-association is more pronounced. Studies on related hydroxypyridines have shown extensive self-association, which can influence their physical properties and spectroscopic behavior. acs.orgacs.org The zwitterionic tautomer, if present, can also participate in strong electrostatic interactions, further promoting self-association.

π-π Stacking: The aromatic pyridine rings can also engage in π-π stacking interactions, although these are generally weaker than the hydrogen bonds.

These intermolecular interactions are crucial in determining the macroscopic properties of the compound, such as its melting point, boiling point, and solubility.

Information Not Available

Following a comprehensive search for scientific literature and data, specific experimental spectroscopic and crystallographic information for the compound This compound is not available. The search did not yield any published high-resolution nuclear magnetic resonance (NMR) spectra (¹H, ¹³C, or 2D), infrared (IR) or Raman spectra, or mass spectrometry (MS) fragmentation data for this specific molecule.

While data exists for structurally related compounds, such as other substituted pyridines or chlorinated molecules, this information cannot be accurately extrapolated to provide a scientifically rigorous and validated characterization of this compound. Generating an article based on related but distinct compounds would not meet the required standards of scientific accuracy for the specified subject.

Therefore, it is not possible to provide the detailed analysis requested in the outline, including data tables and discussions of spectroscopic features, as the primary experimental data for this compound is not present in the available scientific literature.

Advanced Spectroscopic and Crystallographic Characterization of 5 Chloro 2 Cyclohexylpyridin 3 Ol

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

No specific high-resolution mass spectrometry (HRMS) data for 5-Chloro-2-cyclohexylpyridin-3-ol is available in the public domain. This technique is crucial for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. Without this data, the exact mass of the compound remains unconfirmed by this primary method.

Detailed Investigation of Fragmentation Pathways and Isotopic Patterns

A detailed investigation of the fragmentation pathways and isotopic patterns of this compound is contingent on the availability of its mass spectrum. Since no such spectrum is publicly documented, an analysis of how the molecule breaks apart under mass spectrometric conditions cannot be conducted. Such an analysis would typically provide valuable structural information by identifying characteristic fragment ions. The presence of a chlorine atom would create a distinct isotopic pattern (due to the ³⁵Cl and ³⁷Cl isotopes), which, while predictable in theory, has not been experimentally reported for this specific molecule.

X-ray Crystallography for Solid-State Structural Analysis

There are no published reports detailing the X-ray crystallographic analysis of this compound. This powerful technique provides definitive information on the solid-state structure of a molecule.

Determination of Absolute Configuration and Crystal Packing

The absence of X-ray crystallography data means that the absolute configuration of the stereocenters and the arrangement of the molecules within the crystal lattice (crystal packing) for this compound have not been determined.

Analysis of Hydrogen Bonding Networks and Non-Covalent Interactions

A specific analysis of the hydrogen bonding networks and other non-covalent interactions for this compound is not possible without crystallographic data. While the hydroxyl and pyridinic nitrogen present in the structure are capable of participating in hydrogen bonds, the specific geometry and network of these interactions in the solid state are unknown. General studies on related molecules, such as substituted pyrazoles, show they can form various intermolecular interactions, but these cannot be directly extrapolated to the specific compound . mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

No specific electronic absorption (UV-Vis) or emission (fluorescence) spectra for this compound are available in the searched literature.

Characterization of Electronic Transitions and Chromophores

Without UV-Vis and fluorescence spectra, a characterization of the electronic transitions (e.g., n→π* or π→π*) and the chromophoric system of this compound cannot be performed. The substituted pyridine (B92270) ring constitutes the primary chromophore, but the specific wavelengths of maximum absorption (λmax) and any fluorescent properties are undocumented. Studies on other chloropyridine derivatives show absorption in the UV region, but the exact spectral characteristics are highly dependent on the complete molecular structure and solvent environment. researchgate.net

Exploration of Solvatochromic and Fluorosolvatochromic Effects

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the documented research concerning the solvatochromic and fluorosolvatochromic properties of the specific compound, this compound. Despite extensive investigation into the synthesis and general spectroscopic analysis of related pyridinol and chloropyridine derivatives, detailed studies focusing on the influence of solvent polarity on the absorption and emission spectra of this particular molecule are not publicly available.

Solvatochromism, the phenomenon where the color of a substance changes with the polarity of the solvent, and fluorosolvatochromism, the corresponding shift in fluorescence spectra, are crucial for understanding the photophysical behavior of a compound. These studies involve measuring the ultraviolet-visible absorption and fluorescence emission maxima in a range of solvents with varying polarities. The resulting data, typically presented in tables, would illustrate the extent of spectral shifts (e.g., bathochromic or hypsochromic shifts) and changes in the Stokes shift, which is the difference between the maximum wavelengths of emission and absorption.

Such investigations are fundamental for applications in designing chemical sensors, molecular probes, and optoelectronic materials. The interaction between the solute (this compound) and the surrounding solvent molecules can provide insights into the electronic distribution in the ground and excited states of the molecule. For instance, a significant red shift (bathochromic shift) in emission spectra with increasing solvent polarity often indicates a larger dipole moment in the excited state compared to the ground state.

While research exists on the photophysical properties of other heterocyclic compounds, such as substituted bipyridines and corroles, these findings are not directly transferable to this compound due to the unique electronic and structural characteristics of each molecule. The presence of the chloro, cyclohexyl, and hydroxyl substituents on the pyridine ring will dictate its specific interactions with different solvent environments.

Therefore, without experimental data from dedicated solvatochromic and fluorosolvatochromic studies on this compound, a detailed analysis and the generation of corresponding data tables are not possible at this time. The exploration of these effects remains a potential area for future research to fully characterize the photophysical profile of this compound.

Computational and Theoretical Chemistry Approaches Applied to 5 Chloro 2 Cyclohexylpyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a static picture of the molecule, offering insights into its stability, reactivity, and electronic distribution.

Density Functional Theory (DFT) and Ab Initio Methodologies

For a molecule like 5-Chloro-2-cyclohexylpyridin-3-ol, Density Functional Theory (DFT) would be a primary method of choice for computational investigation. DFT methods, such as the widely used B3LYP functional, combined with a suitable basis set (e.g., 6-311++G(d,p)), offer a good balance between computational cost and accuracy for molecules of this size. These calculations would aim to determine the optimized molecular geometry, i.e., the most stable arrangement of its atoms in three-dimensional space.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), could also be employed. While often more computationally demanding than DFT, they can provide benchmark results for electronic structure. For instance, a comparative study using both DFT and ab initio methods could lend higher confidence to the predicted properties of this compound. Studies on related pyridine (B92270) derivatives often employ these methods to elucidate structural and spectroscopic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The electronic reactivity of this compound would be explored through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, providing an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

| Global Reactivity Descriptor | Formula | Predicted Insight for this compound |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the molecule. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to change in its electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the molecule's ability to act as an electrophile. |

This table represents the theoretical application of these descriptors to the target molecule. Actual values would require specific DFT calculations.

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map would be a valuable tool for visualizing the charge distribution of this compound. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, identifying them as potential sites for hydrogen bonding and electrophilic interaction. Positive potentials might be expected around the hydrogen atom of the hydroxyl group. This analysis helps in understanding intermolecular interactions and the most probable sites for chemical reactions.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior

While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations offer a way to study the dynamic nature of this compound, including its conformational flexibility and behavior in different environments over time.

Exploration of Conformational Landscapes in Various Solvents

The presence of a flexible cyclohexyl group attached to the rigid pyridine ring means that this compound can exist in various conformations. The cyclohexyl ring itself can adopt chair, boat, and twist-boat conformations, with the chair form typically being the most stable. Furthermore, the orientation of the cyclohexyl group relative to the pyridine ring can vary.

MD simulations would allow for the exploration of this conformational landscape. By simulating the molecule's movement over time in different solvents (e.g., water, ethanol (B145695), chloroform), researchers could identify the most populated and energetically favorable conformations. The solvent can play a significant role in stabilizing certain conformations through specific interactions like hydrogen bonding.

Investigation of Dynamic Equilibria and Tautomeric Interconversions

Pyridin-3-ol derivatives can potentially exist in equilibrium with their tautomeric forms, such as a pyridinone form. Tautomerism is the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, the key tautomeric equilibrium would be between the -ol form (hydroxypyridine) and a keto form (pyridinone).

Computational studies on similar hydroxypyridines have shown that the position of this equilibrium can be highly sensitive to the solvent environment. MD simulations, potentially combined with quantum mechanics/molecular mechanics (QM/MM) methods, could be used to study the dynamics of this tautomeric interconversion. By calculating the free energy profile of the tautomerization reaction, it would be possible to determine the relative stability of the tautomers in different solvents and the energy barriers for their interconversion.

It appears that there is no publicly available research data specifically for the chemical compound “this compound” that would allow for a detailed article on the requested topics of In Silico Modeling of Molecular Interactions and Recognition, and Quantitative Structure-Property Relationship (QSPR) and Chemoinformatic Studies.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements based on existing, verifiable sources. The creation of such an article would necessitate fabricating data, which would compromise the scientific integrity of the response.

Advanced Applications and Future Research Directions for 5 Chloro 2 Cyclohexylpyridin 3 Ol and Its Derivatives

Design and Synthesis of Functional Materials Incorporating Pyridinol Scaffolds

The inherent structural and electronic features of pyridinol and its tautomer, pyridone, make them valuable building blocks for functional materials. wikipedia.org The ability of the pyridinol ring to participate in hydrogen bonding, coordinate with metal ions, and possess tunable electronic properties allows for the rational design of materials with specific functions. rsc.orgnih.gov

Pyridinol and pyridinium (B92312) scaffolds are integral to the development of advanced optoelectronic materials, particularly fluorescent probes for sensing and bioimaging. nih.govnih.gov The design often involves creating a push-pull system, where the pyridine (B92270) or pyridinium core acts as an electron acceptor, and various appended groups function as electron donors. nih.govnih.govmdpi.com This intramolecular charge transfer (ICT) is fundamental to their fluorescent properties.

Researchers have developed small-molecule fluorescent probes based on a pyridinium center that exhibit excellent quantum yield and solubility in water. nih.govnih.gov By varying the number and nature of conjugated "arms" attached to the pyridinium core, properties like two-photon absorption (TPA) can be enhanced. nih.govnih.gov This strategy has led to the creation of probes with high specificity for targeting organelles like lysosomes and mitochondria, outperforming some commercial dyes in two-photon microscopy and enabling deep tissue imaging in 3D organoids. nih.govnih.gov

Furthermore, simple fluorophores based on the pyridine core have been synthesized and explored as optical sensors. mdpi.com The fluorescence emission of these compounds is highly sensitive to the solvent environment, a property that has been successfully harnessed to detect benzene (B151609) and fuel adulteration in gasoline through fluorescence quenching. mdpi.com The design of such sensors often leverages the principles of chelation-enhanced fluorescence (CHEF), where the coordination of a metal ion to the pyridyl-containing ligand modulates the fluorescence output. rsc.orgresearchgate.net

Table 1: Research Findings on Pyridinol-Based Optoelectronic Materials

| Application Area | Design Strategy | Key Findings | Source(s) |

|---|---|---|---|

| Two-Photon Bioimaging | Pyridinium core (acceptor) with methoxystyrene "arms" (donors). | Creates probes with excellent two-photon absorption, high quantum yield, and specific targeting of mitochondria and lysosomes. | nih.govnih.gov |

| Optical Sensing | Simple pyridine-core fluorophores. | Fluorescence is sensitive to solvent polarity, enabling detection of benzene in gasoline via fluorescence quenching. | mdpi.com |

| Metal Ion Sensing | Pyridyl-based ligands designed for selective metal complexation. | Chelation Enhanced Fluorescence (CHEF) effect allows for selective detection of metal ions like Zn(II) and Cd(II). | rsc.orgresearchgate.net |

The pyridinol unit is a highly versatile ligand in coordination chemistry, capable of binding to metal centers in various modes. rsc.org This versatility has been exploited in the construction of Metal-Organic Frameworks (MOFs), which are crystalline materials with porous structures built from metal nodes and organic linkers. Pyridine-based ligands, including those derived from pyridinol, are widely used as linkers to create MOFs with tailored properties for catalysis, sensing, and gas storage. bit.edu.cnrsc.orgrsc.org

For instance, an iron-based MOF assembled from a 4'-pyridyl-2,2':6',2''-terpyridine ligand has been shown to be a recyclable catalyst for the hydroboration of alkynes. nih.gov The structure forms nanoscale channels that facilitate the catalytic process. nih.gov In other work, introducing pyridine into the synthesis of a cobalt-based MOF induced a structural reconfiguration from a 3D framework to ultrathin 2D nanosheets. rsc.org This change significantly increased the number of exposed active metal sites, enhancing the material's performance in the oxygen evolution reaction (OER). rsc.org

The photoluminescent properties of MOFs can also be tuned by incorporating pyridinol-derived linkers. Zinc and Cadmium MOFs built with pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand exhibit intense fluorescent emissions at room temperature, suggesting applications in optical devices and sensors. rsc.org Post-synthetic modification of MOFs containing free pyridyl sites, such as through N-quaternization, can further alter their properties, turning a neutral framework cationic, enhancing dye adsorption, and increasing CO2 uptake. nih.gov

Role in Organic Catalysis and Ligand Development

The pyridinol/pyridonate scaffold is a cornerstone of modern ligand design for both homogeneous and heterogeneous catalysis. rsc.orgresearchgate.net The ability of the ligand to not only bind to a metal center but also actively participate in bond activation through metal-ligand cooperation (MLC) makes it particularly powerful. rsc.org In MLC, the pyridonate oxygen can act as a Lewis base, or the pyridinol proton can be transferred, assisting in the heterolytic cleavage of substrates like H₂. rsc.org

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce one enantiomer of a chiral molecule selectively. While the pyridinol scaffold is a promising platform for creating chiral ligands, specific research on the asymmetric catalytic applications of chiral derivatives of 5-Chloro-2-cyclohexylpyridin-3-ol is not extensively documented in the reviewed literature. However, the principles of asymmetric catalysis using other chiral compounds provide a blueprint for future research. For example, palladium-catalyzed oxidative desymmetrization using chiral ligands can produce enantiomerically enriched cycloalkenones, which are valuable synthetic building blocks. rsc.org Designing and synthesizing chiral versions of this compound, perhaps by introducing chirality into the cyclohexyl group or by attaching a chiral auxiliary, could yield novel catalysts for a variety of asymmetric transformations.

Pyridinol and its derivatives are extensively used as ligands in a wide array of catalytic systems. researchgate.net In homogeneous catalysis, transition metal complexes featuring pyridine-based ligands are effective catalysts for reactions like the reduction of nitroarenes, carbonylations, and cross-coupling reactions. rsc.orgacs.orgnih.gov For example, palladium(II) complexes with various substituted pyridine ligands act as efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. acs.orgnih.gov Studies have shown that the electronic properties of substituents on the pyridine ring directly influence the catalytic efficiency, with more basic ligands often leading to higher reaction yields. nih.gov

In heterogeneous catalysis, pyridinol-derived ligands are used to anchor metal catalysts to solid supports or to form the structure of catalytic materials like MOFs. nih.govnsf.gov An iridium catalyst supported on sulfated zirconium oxide, featuring a coordinated pyridine ligand, was developed for the dearomative hydroboration of pyridines. nsf.gov This heterogeneous system demonstrates how immobilizing a pyridine-ligated metal center can create a reusable catalyst. nsf.gov Furthermore, vanadium complexes with 2-pyridonate ligands have proven to be effective catalysts for reductive coupling and deoxygenation reactions. ubc.ca

Table 2: Catalytic Applications of Pyridinol/Pyridine-Based Ligand Systems

| Catalysis Type | Metal/System | Reaction Catalyzed | Key Feature | Source(s) |

|---|---|---|---|---|

| Homogeneous | Palladium(II) | Suzuki-Miyaura & Heck Cross-Coupling | Ligand basicity tunes catalytic activity. | acs.orgnih.gov |

| Homogeneous | Gold(III) | Reduction of 4-nitrophenol | Efficient catalysis in water. | rsc.org |

| Homogeneous | Vanadium | Reductive coupling of alcohols | Sterically varied 2-pyridonates control complex nuclearity. | ubc.ca |

| Heterogeneous | Iron MOF | Hydroboration of alkynes | Recyclable catalyst with porous nano-channels. | nih.gov |

| Heterogeneous | Iridium on SZO | Hydroboration of pyridines | Supported catalyst for dearomatization reactions. | nsf.gov |

| Heterogeneous | Cobalt MOF | Oxygen Evolution Reaction (OER) | Pyridine ligand induces 2D structure, enhancing active sites. | rsc.org |

Supramolecular Assembly and Nanomaterials

Supramolecular assembly, the spontaneous organization of molecules into well-defined structures through non-covalent interactions, is a powerful tool for creating complex nanomaterials. The pyridinol scaffold, with its capacity for hydrogen bonding and directional coordination, is an excellent candidate for designing self-assembling systems. wikipedia.org

The pyridine moiety has been incorporated into cholesterol-based molecules to create gelators that self-assemble in organic solvents to form xerogels. nih.gov The helical arrangement of the pyridine groups around the cholesterol core drives the formation of a fine fibrillar or tubular network. nih.gov These self-assembled structures can serve as templates for creating nanomaterials. For instance, these pyridine-cholesterol xerogels were used to embed silver nanoparticles, resulting in a nanocomposite material that acts as a highly efficient and recyclable catalyst for the reduction of 4-nitrophenol. nih.gov This work exemplifies how supramolecular assembly of pyridine-containing molecules can be used to fabricate advanced catalytic nanomaterials. The broader field of nanomaterials continues to find applications for pyridine-functionalized systems in areas from high-performance batteries to environmental remediation. mdpi.com

Self-Assembly Strategies Based on Non-Covalent Interactions

The molecular architecture of this compound is conducive to self-assembly into ordered supramolecular structures through a variety of non-covalent interactions. The pyridinol ring itself offers multiple sites for hydrogen bonding and π-π stacking, while the chloro and cyclohexyl groups introduce additional levels of complexity and control over the assembly process.

The hydroxyl (-OH) and the nitrogen atom in the pyridine ring are classic examples of hydrogen bond donors and acceptors, respectively. This arrangement can facilitate the formation of one-dimensional chains or more complex two-dimensional networks. rsc.orgnih.gov The presence of the chlorine atom introduces the possibility of halogen bonding, a directional interaction between the electrophilic region of the halogen and a Lewis base, which can further guide the assembly process. nih.govsigmaaldrich.com Research on other halogenated pyridine derivatives has demonstrated the significant role of halogen bonds in dictating crystal packing and the formation of supramolecular assemblies. nih.govsigmaaldrich.com

Future research in this area could focus on a systematic study of the crystallization of this compound and its derivatives under various conditions to elucidate the dominant non-covalent interactions. The use of computational modeling could also provide valuable insights into the preferred self-assembly motifs and the energetic contributions of the different non-covalent interactions at play.

Integration into Nanostructured Materials

The functional groups of this compound make it a promising candidate for integration into various nanostructured materials, such as nanoparticles, polymers, and metal-organic frameworks (MOFs). This integration can impart new functionalities to the materials or enhance their existing properties.

The pyridinol moiety can act as a ligand for metal ions, enabling the synthesis of coordination polymers and MOFs. google.comresearchgate.netrsc.orgnih.gov MOFs constructed from pyridinol-containing ligands have shown potential in areas such as catalysis and light-harvesting. google.com The chloro and cyclohexyl substituents on the pyridinol ring of this compound could modulate the electronic properties and the porous structure of the resulting MOFs, leading to materials with tailored functionalities. For instance, the introduction of pyridine during the synthesis of a cobalt-based MOF led to a structural reconfiguration from a 3D to a 2D nanosheet structure with enhanced catalytic activity for the oxygen evolution reaction. rsc.org

Furthermore, this compound can be used to functionalize the surface of nanoparticles. The pyridinol group can bind to the surface of metal or metal oxide nanoparticles, providing a stable capping layer. unizin.org This surface modification can improve the dispersibility of the nanoparticles in various solvents and can also be used to introduce specific recognition sites for sensing applications. For example, pyridine-functionalized terbium fluoride (B91410) nanoparticles have been synthesized and characterized for their optical properties. researchgate.net

In the realm of polymer science, this compound can be incorporated into polymer chains as a functional monomer or used as an additive to modify the properties of existing polymers. The presence of the pyridinol group can enhance the thermal stability and mechanical properties of the polymer, as well as introduce sites for further chemical modification. Research on coordination polymers has shown that linking metal ions with bridging ligands can create robust structures with applications in luminescence and sensing. nih.gov

Future research could explore the synthesis and characterization of MOFs and coordination polymers incorporating this compound as a ligand. Investigating the effect of the chloro and cyclohexyl groups on the structure and properties of these materials would be of particular interest. Additionally, the development of hybrid materials by integrating this compound with nanoparticles and polymers could lead to advanced materials with synergistic properties.

Analytical Chemistry and Sensing Applications

The unique combination of a halogenated pyridinol ring and a cyclohexyl group suggests that this compound could be a valuable tool in analytical chemistry, particularly in the development of chemosensors and in chromatographic separations.

Development of Chemosensors and Recognition Elements

The pyridinol scaffold is a well-established platform for the design of fluorescent chemosensors for the detection of various analytes, including metal ions. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net The nitrogen atom and the hydroxyl group of the pyridinol ring can act as binding sites for metal ions, and this binding event can lead to a change in the fluorescence properties of the molecule. The presence of the chloro and cyclohexyl substituents on the pyridinol ring of this compound can significantly influence its selectivity and sensitivity as a chemosensor.

The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the pyridine ring, which in turn can affect the binding affinity and the fluorescence response towards specific analytes. researchgate.net The bulky cyclohexyl group can create a specific binding pocket, enhancing the selectivity for analytes that can sterically fit into this pocket. This steric hindrance can also prevent the binding of interfering species, thereby improving the sensor's selectivity.

The development of chemosensors based on this compound could target a wide range of analytes, from metal ions to small organic molecules. Future research in this area would involve synthesizing derivatives of this compound with different fluorophores to tune its optical properties. A systematic investigation of its binding affinity and selectivity towards various analytes through spectroscopic techniques would be crucial for establishing its potential as a practical chemosensor.

Chromatographic Applications and Derivatization Agents

In the field of chromatography, this compound presents potential applications both as a component of stationary phases and as a derivatization agent. The presence of a chiral center, if the cyclohexyl group is appropriately substituted, could lead to its use as a chiral selector in chiral chromatography. nih.govnih.govlibretexts.orgyoutube.comyoutube.com Chiral stationary phases based on pyridine derivatives have been successfully used for the separation of enantiomers. libretexts.org The specific interactions between the chiral selector and the enantiomers of the analyte, such as hydrogen bonding and π-π stacking, are responsible for the separation.

Furthermore, the hydroxyl group of this compound makes it amenable to derivatization reactions, which are often employed to improve the chromatographic properties of analytes, particularly for gas chromatography (GC) analysis. researchgate.netnih.govnih.govresearchgate.netmdpi-res.com Derivatization can increase the volatility and thermal stability of polar compounds, as well as enhance their detectability. For instance, hydroxylated pyridines can be derivatized with silylating agents to make them suitable for GC-MS analysis. researchgate.netnih.gov The presence of the chlorine atom could also be advantageous for detection by electron capture detectors (ECD). A recent study highlighted a method for identifying pyridine-derivatized hydroxyl compounds by comparing their mass spectrometry fragmentation patterns with their underivatized counterparts. nih.gov

Future research could explore the synthesis of chiral stationary phases based on this compound and evaluate their performance in the separation of racemic mixtures. Additionally, the development of new derivatization methods using this compound for the analysis of specific classes of analytes by GC or liquid chromatography (LC) could be a fruitful area of investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.